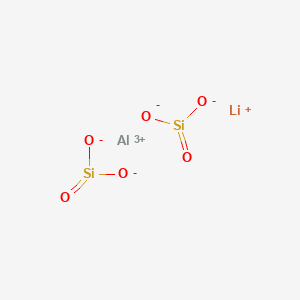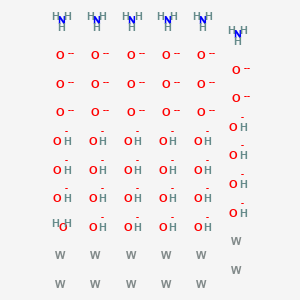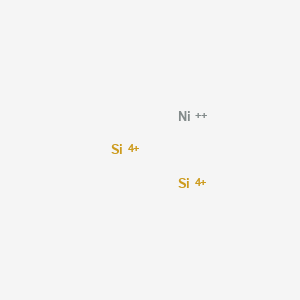
Spodumene (AlLi(SiO3)2)
Descripción general
Descripción
Spodumene, with the chemical formula AlLi(SiO3)2, is a pyroxene mineral consisting of lithium aluminium inosilicate. It is a commercially significant source of lithium, which is widely used in various industries. Spodumene occurs in lithium-rich granite pegmatites and aplites and is found in various colors, including colorless, yellowish, purplish, lilac, yellowish-green, and emerald-green .
Mecanismo De Acción
Target of Action
Spodumene, a lithium aluminum inosilicate mineral, is primarily targeted for its high lithium content . Lithium is a highly sought-after metal due to its properties such as high reactivity, flammability, and electrochemical potential . It is used in various industries, including the manufacture of batteries for electrical appliances such as cars, portable devices, or energy storage systems .
Mode of Action
Spodumene’s interaction with its targets primarily involves the extraction of lithium. The most commonly used method for this is flotation . This process faces significant challenges due to low collector recoveries and similarity in the surface characteristics of the minerals, which make the effective separation of this valuable mineral difficult .
Biochemical Pathways
The extraction of lithium from spodumene involves several steps, including the conversion of α-spodumene to β-spodumene through heat treatment . This transformation is crucial for the subsequent lithium extraction process.
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of spodumene, we can discuss its “mineral kinetics” or how it behaves under different conditions. For instance, the transformation of α-spodumene to β-spodumene is temperature-dependent, with full transformation achieved at temperatures between 975 °C and 1000 °C .
Result of Action
The primary result of spodumene’s action is the extraction of lithium. The efficiency of this extraction is influenced by several factors, including the specific method used and the characteristics of the spodumene itself . For instance, the flotation method faces challenges due to low collector recoveries .
Action Environment
The action of spodumene is influenced by various environmental factors. For instance, the temperature plays a crucial role in the transformation of α-spodumene to β-spodumene . Additionally, the presence of certain metal ions can affect the adsorption of the collector at the surface of the mineral, influencing the efficiency of the flotation process .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Spodumene can be synthesized through various methods, including solid-state reactions and sol-gel methods. One innovative approach involves using whey protein as a chelating agent in the sol-gel method. This eco-friendly method reduces production costs and environmental pollution. The process involves forming stable colloidal solutions containing inorganic precursors, which undergo gelation and thermal treatment to promote crystallization. The material is subjected to thermal treatments exceeding 800°C, leading to the crystallization of β-spodumene at 1000°C .
Industrial Production Methods: Industrial production of spodumene typically involves mining lithium-rich pegmatites. The ore is concentrated using flotation processes to yield a product with a high lithium content. The conversion of α-spodumene to β-spodumene is performed in rotary kilns at temperatures around 1050°C. The β-spodumene is then subjected to leaching treatments with sulfuric acid to extract lithium .
Análisis De Reacciones Químicas
Types of Reactions: Spodumene undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the conversion of α-spodumene to β-spodumene at high temperatures. Additionally, spodumene reacts with sodium carbonate to form lithium carbonate, which is a crucial step in lithium extraction .
Common Reagents and Conditions: Common reagents used in reactions involving spodumene include sodium carbonate and sulfuric acid. The conversion of α-spodumene to β-spodumene requires temperatures above 900°C. The extraction of lithium from spodumene involves leaching with sulfuric acid at elevated temperatures .
Major Products Formed: The major products formed from reactions involving spodumene include lithium carbonate and β-spodumene. Lithium carbonate is a valuable compound used in various applications, including the production of lithium-ion batteries .
Aplicaciones Científicas De Investigación
Spodumene has numerous scientific research applications. It is a vital source of lithium for batteries, ceramics, and other industrial applications. Additionally, spodumene is used as a raw material for producing lithium carbonate, which is used in the treatment of bipolar disorder and other psychiatric conditions. The mineral’s thermoluminescent properties make it useful in ionizing radiation dosimetry.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to spodumene include lepidolite, petalite, and eucryptite. These minerals also contain lithium and are used as sources of lithium in various applications .
Uniqueness: Spodumene is unique due to its high lithium content and the efficiency of lithium extraction from this mineral. It offers a theoretical lithium oxide content of 8%, making it one of the most critical minerals for lithium production .
Propiedades
IUPAC Name |
aluminum;lithium;dioxido(oxo)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.Li.2O3Si/c;;2*1-4(2)3/q+3;+1;2*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLWCVNCHLKFHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlLiO6Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
12068-40-5 ((H2SiO3)aluminum.Si salt), 1302-37-0 (Parent) | |
| Record name | Spodumene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001302370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicic acid (H2SiO3), aluminum lithium salt (2:1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012068405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60926631 | |
| Record name | alpha-Spodumene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60926631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Silicic acid (H2SiO3), aluminum lithium salt (2:1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1302-37-0, 12068-40-5, 12646-13-8 | |
| Record name | Spodumene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001302370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicic acid (H2SiO3), aluminum lithium salt (2:1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012068405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminum lithium silicate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012646138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicic acid (H2SiO3), aluminum lithium salt (2:1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Spodumene (AlLi(SiO3)2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | alpha-Spodumene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60926631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aluminium lithium silicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.895 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Spodumene (AlLi(SiO3)2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(5R,10R,13R,17R)-10,13-Dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1143452.png)







